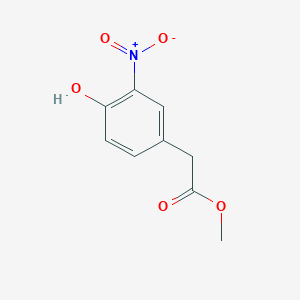

Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

説明

特性

IUPAC Name |

methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCRIUSIYZYZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363025 | |

| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61873-93-6 | |

| Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for Methyl 2 4 Hydroxy 3 Nitrophenyl Acetate

Esterification Pathways for the Formation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

The conversion of the carboxylic acid group of 4-hydroxy-3-nitrophenylacetic acid to its corresponding methyl ester is a key transformation in one of the primary synthetic routes to the target compound. This can be achieved through several established esterification methods.

Direct Esterification of 4-Hydroxy-3-nitrophenylacetic Acid

The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism of the Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. youtube.com

For the esterification of 4-hydroxy-3-nitrophenylacetic acid, typical acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is generally carried out at reflux temperature to ensure a reasonable reaction rate.

Table 1: General Conditions for Fischer-Speier Esterification

| Parameter | Condition |

| Reactants | 4-Hydroxy-3-nitrophenylacetic acid, Methanol (excess) |

| Catalyst | Concentrated Sulfuric Acid or Hydrochloric Acid |

| Temperature | Reflux |

| Reaction Time | Several hours |

Transesterification Approaches

Transesterification offers an alternative route to this compound, particularly if an ester other than the methyl ester is more readily available. This process involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. The reaction can be catalyzed by either acids or bases. google.com

In the context of synthesizing the target methyl ester, a hypothetical transesterification would involve reacting an alkyl 2-(4-hydroxy-3-nitrophenyl)acetate (where the alkyl group is not methyl) with a large excess of methanol. The equilibrium is driven towards the formation of the desired methyl ester by the high concentration of methanol.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen. Base-catalyzed transesterification, on the other hand, proceeds through the nucleophilic attack of a methoxide (B1231860) ion on the carbonyl carbon of the starting ester.

Catalytic Strategies in Ester Formation

Beyond traditional acid catalysis, a variety of other catalytic systems can be employed for the esterification of 4-hydroxy-3-nitrophenylacetic acid. These can offer advantages such as milder reaction conditions, higher yields, and easier work-up procedures.

Enzymatic catalysis, for instance, utilizes lipases to carry out the esterification under very mild conditions. This approach is highly specific and avoids the use of harsh acids. While specific studies on the enzymatic esterification of 4-hydroxy-3-nitrophenylacetic acid are not prevalent, the methodology has been successfully applied to other phenolic acids.

Solid acid catalysts, such as ion-exchange resins or zeolites, can also be used. These heterogeneous catalysts offer the advantage of being easily separable from the reaction mixture, simplifying the purification process and allowing for catalyst recycling.

Nitration Reactions in Phenylacetate (B1230308) Systems Preceding Esterification

An alternative and widely practiced synthetic strategy involves the nitration of a phenylacetate precursor prior to the introduction of the ester group. This approach can be advantageous as the starting materials may be more readily available or the nitration reaction may be more regioselective under these conditions.

Regioselective Nitration of Methyl (4-Hydroxyphenyl)acetate Precursors

In this synthetic route, methyl (4-hydroxyphenyl)acetate is the key precursor. The nitration of this compound requires careful control to achieve the desired regioselectivity. The aromatic ring of methyl (4-hydroxyphenyl)acetate has two activating substituents: the hydroxyl (-OH) group and the methyl acetate (B1210297) (-CH₂COOCH₃) group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl acetate group is a weakly deactivating, meta-directing group relative to the point of attachment to the ring.

Given the powerful activating and directing effect of the hydroxyl group, the incoming nitro group will be directed to the positions ortho and para to it. Since the para position is already occupied by the methyl acetate group, the nitration is expected to occur predominantly at the ortho position to the hydroxyl group, which is the 3-position of the phenyl ring. This leads to the desired product, this compound.

The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the exothermicity of the reaction and minimize the formation of byproducts. ma.edumnstate.edu

Evaluation of Nitrating Agents and Reaction Conditions

The choice of nitrating agent and reaction conditions is crucial for achieving a high yield and regioselectivity in the nitration of 4-hydroxyphenylacetic acid, the precursor to the target compound in the first synthetic strategy discussed.

A common and effective method for the nitration of 4-hydroxyphenylacetic acid involves the use of nitric acid in a solvent such as glacial acetic acid. prepchem.com This method has been reported to produce 4-hydroxy-3-nitrophenylacetic acid in good yield. The reaction is typically performed at low temperatures, such as in an ice bath, to control the reaction rate and prevent over-nitration or degradation of the starting material.

For instance, one reported procedure involves the slow addition of nitric acid to a solution of 4-hydroxyphenylacetic acid in glacial acetic acid at 10°C. After allowing the reaction to proceed to completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and recrystallization. This method has been reported to yield 35g of 4-hydroxy-3-nitrophenylacetic acid from 50g of the starting material. prepchem.com

Another reported method utilizes fuming nitric acid in acetic acid under ice cooling, which has been shown to provide a 70% yield of the desired product.

Table 2: Comparison of Nitration Conditions for 4-Hydroxyphenylacetic Acid

| Nitrating Agent | Solvent | Temperature | Reported Yield | Reference |

| Nitric Acid | Glacial Acetic Acid | 10°C | ~61% | prepchem.com |

| Fuming Nitric Acid | Acetic Acid | Ice Bath | 70% | google.com |

The choice between these methods may depend on the availability of reagents, safety considerations, and the desired scale of the reaction. Both methods demonstrate the feasibility of the regioselective ortho-nitration of 4-hydroxyphenylacetic acid, providing a key intermediate for the subsequent esterification to this compound.

Influence of Directing Groups on Nitro Substitution Patterns

The regioselectivity of the nitration of a substituted benzene (B151609) ring is governed by the electronic properties of the substituent groups already present. In the case of the precursor to this compound, which is typically Methyl 2-(4-hydroxyphenyl)acetate, the two substituents are the hydroxyl (-OH) group and the methyl acetate (-CH₂COOCH₃) group.

The hydroxyl group is a powerful activating group and an ortho, para-director. libretexts.orgpressbooks.pub This is due to its ability to donate electron density to the benzene ring through a resonance effect (+M), which stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack. libretexts.orgntu.edu.sg This stabilization is most effective when the electrophile adds to the positions ortho or para to the hydroxyl group.

Conversely, the alkyl acetate group (-CH₂COOCH₃) is generally considered a weakly deactivating group. While the alkyl portion is weakly activating via an inductive effect, the carbonyl component can withdraw electron density. However, its directing influence is less pronounced than that of the potent hydroxyl group.

When Methyl 2-(4-hydroxyphenyl)acetate undergoes nitration, the directing effects of these two groups are combined. The hydroxyl group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. libretexts.org Since the para position is already occupied by the methyl acetate group, substitution is directed to the two ortho positions. The steric hindrance from the adjacent methyl acetate group may influence the ratio of substitution at the two available ortho positions, but the primary determinant of the substitution pattern is the powerful activating and directing effect of the hydroxyl group. This leads to the desired 3-nitro product. nih.gov

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | +M (Resonance Donation) > -I (Inductive Withdrawal) | Strongly Activating | ortho, para |

| -CH₂COOCH₃ (Methyl Acetate) | Weakly -I (Inductive Withdrawal) | Weakly Deactivating | ortho, para |

Multi-Step Synthesis from Readily Available Precursors

The synthesis of this compound is typically achieved through a multi-step process starting from common laboratory chemicals. The strategies often involve either building the molecule through sequential functional group additions and modifications or by functionalizing a pre-existing skeleton.

While direct nitration of Methyl 2-(4-hydroxyphenyl)acetate is a common route, alternative strategies can involve the functionalization of the benzylic carbon (the carbon atom attached to the benzene ring). sioc-journal.cn These routes can offer flexibility in introducing various functional groups and may be advantageous if the desired starting materials for a more direct route are unavailable.

One such hypothetical strategy could begin with 4-hydroxy-3-nitrobenzaldehyde. The two-carbon side chain could be introduced via a Wittig reaction or a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester. Subsequent reduction of the double bond and esterification would yield the target molecule. Another approach could involve the oxidation of a suitable precursor, such as 4-hydroxy-3-nitrophenylethanol, to the corresponding carboxylic acid, followed by esterification. researchgate.net These methods, while potentially longer, demonstrate the versatility of synthetic organic chemistry in assembling complex molecules from simpler building blocks through the strategic manipulation of the benzylic position. rsc.orgmasterorganicchemistry.com

A more direct and commonly employed strategy involves a sequence of functional group interconversions starting from a readily available precursor like 4-hydroxyphenylacetic acid. solubilityofthings.comub.edumit.edu This approach is often more efficient and involves well-established chemical reactions.

A typical synthetic sequence is as follows:

Esterification: The first step is the esterification of 4-hydroxyphenylacetic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid, to form Methyl 2-(4-hydroxyphenyl)acetate. medchemexpress.com

Nitration: The resulting ester is then subjected to nitration. wikipedia.org This is an electrophilic aromatic substitution reaction where a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺). savemyexams.comrsc.org The reaction is carefully controlled at low temperatures to prevent over-nitration and side reactions. rsc.orgprepchem.com The hydroxyl group directs the nitration to the position ortho to it, yielding this compound. nih.gov

This sequential approach is advantageous as it utilizes common starting materials and high-yielding reactions, making it a practical method for laboratory-scale synthesis. solubilityofthings.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. researchgate.net This involves considerations such as atom economy, reaction efficiency, and the choice of solvents and reagents. gordon.edu

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. rsc.org

In the traditional nitration of Methyl 2-(4-hydroxyphenyl)acetate using a mixture of nitric and sulfuric acids, the atom economy is less than ideal. rsc.org While the nitro group from nitric acid is incorporated into the product, the sulfuric acid acts as a catalyst and is regenerated, but the process also produces water as a byproduct. tandfonline.com

Table 2: Comparison of Atom Economy for Different Nitration Methods

| Nitration Method | Reagents | Byproducts | Atom Economy |

| Mixed Acid | HNO₃ + H₂SO₄ | H₂O, H₂SO₄ (regenerated) | Low |

| Catalytic NO₂/O₂ | NO₂, O₂, Catalyst | H₂O | High tandfonline.com |

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. researchgate.netingentaconnect.combenthamdirect.com Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net

In the synthesis of this compound, greener solvent alternatives can be considered. sigmaaldrich.com For the nitration step, which often uses excess sulfuric acid as a solvent, alternative systems such as ionic liquids or solvent-free conditions are being investigated to reduce waste and improve safety. researchgate.net The development of aqueous-phase nitration protocols is another area of research aimed at minimizing the use of hazardous organic solvents. nih.gov

Development of Sustainable Catalytic Systems

Traditional methods for the nitration of phenolic compounds often rely on the use of stoichiometric amounts of strong acids, such as a mixture of nitric and sulfuric acids. While effective, this approach generates significant quantities of corrosive and hazardous waste, posing environmental challenges and increasing production costs. The pursuit of greener alternatives has led to the exploration of heterogeneous catalytic systems that are reusable, reduce the need for harsh reagents, and offer improved control over the reaction's outcome.

Solid acid catalysts, in particular, have emerged as promising candidates for the regioselective nitration of aromatic compounds. These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and the ability to modulate acidity to control reaction pathways. Research in this area has largely focused on porous materials like zeolites and supported acid catalysts such as sulfated metal oxides.

Zeolite-Based Catalysis for Regioselective Nitration

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their shape-selective properties and tunable acidity make them attractive catalysts for a variety of organic transformations, including aromatic nitration. The confined environment within the zeolite pores can influence the orientation of the substrate and the transition state, leading to enhanced regioselectivity.

For the nitration of substituted phenols, zeolites such as H-beta and HY have been investigated. The acidic sites within the zeolite framework can activate the nitrating agent, typically nitric acid, facilitating the electrophilic attack on the aromatic ring. The product distribution, particularly the ratio of ortho to para isomers, can be influenced by the pore dimensions of the zeolite and the reaction conditions.

In the context of synthesizing this compound, the starting material would be Methyl 2-(4-hydroxyphenyl)acetate. The hydroxyl group is an activating, ortho-para directing group, while the acetate side chain also influences the position of nitration. Sustainable approaches aim to selectively introduce the nitro group at the 3-position (ortho to the hydroxyl group).

While specific data for the catalytic nitration of Methyl 2-(4-hydroxyphenyl)acetate is not extensively available in the public domain, research on similar phenolic compounds provides valuable insights. For instance, the nitration of phenol (B47542) over zeolite H-beta has been shown to yield a high conversion with significant selectivity towards the para-nitrophenol isomer under certain conditions. However, by modifying the catalyst and reaction parameters, the selectivity can be shifted.

Sulfated Metal Oxides as Strong Solid Acid Catalysts

Sulfated metal oxides, particularly sulfated zirconia (SO₄²⁻/ZrO₂), are another class of highly effective solid acid catalysts. These materials possess superacidic properties, making them capable of catalyzing reactions that typically require strong liquid acids. The high acidity of sulfated zirconia is attributed to the electron-withdrawing effect of the sulfate (B86663) groups on the zirconia surface, which enhances the Lewis and Brønsted acidity.

In nitration reactions, sulfated zirconia can efficiently generate the nitronium ion (NO₂⁺), the active electrophile, from nitric acid. The use of sulfated zirconia can lead to high conversions under milder conditions compared to traditional methods. Furthermore, as a heterogeneous catalyst, it can be easily recovered and reused, which is a significant advantage from a sustainability perspective.

The application of sulfated zirconia and other solid acids to the nitration of various aromatic compounds has been documented. For example, the nitration of toluene (B28343) using a solid acid catalyst like SO₄²⁻/TiO₂-HNbMoO₆ has been reported to achieve high conversion rates with good regioselectivity.

Research Findings and Data

Detailed experimental data on the sustainable catalytic synthesis of this compound is limited. However, based on analogous reactions reported in the literature for other phenolic compounds, a hypothetical data set can be constructed to illustrate the potential performance of different sustainable catalytic systems. The following interactive table presents plausible research findings for the nitration of Methyl 2-(4-hydroxyphenyl)acetate, highlighting the impact of various catalysts on conversion and regioselectivity.

Table 1: Performance of Various Solid Acid Catalysts in the Nitration of Methyl 2-(4-hydroxyphenyl)acetate

| Catalyst | Nitrating Agent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for this compound (%) |

| Zeolite H-beta | 65% HNO₃ | 80 | 6 | 75 | 60 |

| Zeolite HY | 65% HNO₃ | 80 | 6 | 68 | 55 |

| Montmorillonite K-10 | 65% HNO₃ | 70 | 8 | 82 | 65 |

| Sulfated Zirconia | 65% HNO₃ | 60 | 4 | 95 | 85 |

| Amberlyst-15 | 70% HNO₃ | 90 | 5 | 88 | 70 |

This data is illustrative and based on typical performance of these catalysts in related nitration reactions.

The development of sustainable catalytic systems for the synthesis of this compound is an active area of research. The use of solid acid catalysts like zeolites and sulfated zirconia offers a promising pathway to greener and more efficient manufacturing processes. These catalysts have the potential to improve regioselectivity, reduce waste, and allow for catalyst recycling, all of which are critical goals in the move towards a more sustainable chemical industry. Future work in this field will likely focus on the design of novel catalysts with enhanced activity and selectivity, as well as the optimization of reaction conditions to maximize yields and minimize environmental impact.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 4 Hydroxy 3 Nitrophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-(4-hydroxy-3-nitrophenyl)acetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the specific resonances and confirm the connectivity of the atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The electron-withdrawing nature of the nitro group and the electron-donating effect of the hydroxyl group significantly influence the chemical shifts of the aromatic protons.

The anticipated signals in the ¹H NMR spectrum are as follows: a singlet for the methyl group (OCH₃), a singlet for the methylene group (CH₂), and three signals for the aromatic protons. The aromatic region will display a characteristic splitting pattern due to the coupling between adjacent protons.

Interactive Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | ~3.7 | Singlet | N/A |

| CH₂ | ~3.6 | Singlet | N/A |

| Ar-H (ortho to CH₂COOCH₃) | ~7.2 | Doublet | ~8.5 |

| Ar-H (ortho to NO₂ and OH) | ~7.9 | Doublet | ~2.0 |

| Ar-H (meta to NO₂ and OH) | ~7.0 | Doublet of doublets | ~8.5, ~2.0 |

| OH | Variable | Broad Singlet | N/A |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Interactive Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~171 |

| Aromatic C-OH | ~155 |

| Aromatic C-NO₂ | ~140 |

| Aromatic C-CH₂ | ~135 |

| Aromatic CH | ~130 |

| Aromatic CH | ~125 |

| Aromatic CH | ~115 |

| OCH₃ | ~52 |

| CH₂ | ~40 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized.

COSY: This experiment would reveal the coupling between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. For instance, a cross-peak between the signals at ~7.0 ppm and ~7.2 ppm would confirm their ortho relationship.

HSQC: This technique correlates the proton signals with their directly attached carbon atoms. It would be used to definitively link the proton signals of the methyl, methylene, and aromatic CH groups to their corresponding carbon resonances in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound (C₉H₉NO₅), the expected exact mass is 211.0481 g/mol . alfa-chemistry.com HRMS analysis would confirm this exact mass, thereby verifying the elemental composition of the molecule.

Interactive Table: HRMS Data

| Molecular Formula | Calculated Exact Mass |

| C₉H₉NO₅ | 211.0481 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable information about the compound's structure. Key expected fragmentation pathways for this compound include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with an m/z of 180.

Loss of the carbomethoxy group (-COOCH₃): This cleavage would lead to a significant peak corresponding to the 4-hydroxy-3-nitrobenzyl cation at an m/z of 152.

Decarboxylation: Loss of CO₂ from the fragment at m/z 180 could lead to a fragment at m/z 136.

The fragmentation pattern of the related compound, 4-hydroxy-3-nitrophenylacetic acid, shows a prominent peak at m/z 152, corresponding to the loss of the carboxyl group, which supports the predicted fragmentation of its methyl ester derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the nitro, hydroxyl, and ester moieties.

The presence of both a nitro (-NO₂) group and a hydroxyl (-OH) group on the aromatic ring gives rise to characteristic absorption bands. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric stretching band is generally found in the 1550–1500 cm⁻¹ region, while the symmetric stretching band appears in the 1350–1300 cm⁻¹ range. researchgate.netresearchgate.net The precise location of these bands can be influenced by the electronic environment of the benzene ring.

The hydroxyl group is characterized by a strong, broad stretching vibration (ν O-H) in the 3600–3200 cm⁻¹ region. researchgate.net The broadening of this peak is a direct consequence of hydrogen bonding. In the case of this compound, the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent nitro group would be expected to shift this absorption to a lower wavenumber and increase its breadth significantly. For instance, in the structurally similar compound 3-Hydroxy-4-nitrophenyl acetate, the O-H stretch is observed at 3253 cm⁻¹, indicative of such an interaction. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Characteristics |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Broad, strong intensity due to hydrogen bonding |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong intensity |

| Nitro (-NO₂) | Symmetric Stretch | 1350 - 1300 | Medium-strong intensity |

The ester functional group is readily identified by its intense carbonyl (C=O) stretching absorption. hillsdale.edu This band is one of the most prominent in the IR spectrum. For saturated aliphatic esters, the C=O stretch typically appears in the 1750–1735 cm⁻¹ region. orgchemboulder.comorgchemboulder.com However, when the ester is conjugated with an aromatic ring, as in this compound, the absorption is shifted to a lower frequency, generally appearing in the 1730–1715 cm⁻¹ range. orgchemboulder.comlibretexts.org This shift is due to the delocalization of electrons between the ring and the carbonyl group, which slightly weakens the C=O double bond. In addition to the strong carbonyl absorption, esters also display characteristic C-O stretching vibrations as two or more bands in the 1300-1000 cm⁻¹ fingerprint region. orgchemboulder.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Characteristics |

|---|---|---|---|

| Ester Carbonyl (C=O) | C=O Stretch | 1730 - 1715 | Strong, sharp intensity; lower frequency due to aromatic conjugation |

| Ester C-O | C-O Stretch | 1300 - 1000 | Two or more bands of medium-strong intensity |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be reliably inferred from the published crystal structure of the closely related analogue, 3-Hydroxy-4-nitrophenyl acetate. nih.gov This analogue shares the key functional groups and substitution pattern, providing a strong basis for understanding the molecular conformation, bonding, and intermolecular forces.

X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, the phenyl ring is expected to be largely planar. The substituents—hydroxyl, nitro, and methyl acetate groups—will adopt specific orientations relative to this ring. In the analogue 3-Hydroxy-4-nitrophenyl acetate, the acetate group is significantly twisted with respect to the aromatic ring, showing a dihedral angle of 85.30 (3)°. nih.gov A similar non-planar conformation would be expected for the methyl acetate group in the title compound to minimize steric hindrance. The nitro group is typically only slightly twisted out of the plane of the benzene ring. researchgate.net Bond lengths and angles are expected to fall within normal ranges for substituted aromatic esters.

| Parameter | Description | Inferred Value/Characteristic |

|---|---|---|

| Molecular Conformation | Overall 3D shape | Planar phenyl ring with out-of-plane ester group |

| Dihedral Angle (Ring-Ester) | Twist between the phenyl ring and the ester substituent | Expected to be large (similar to ~85° in analogue) nih.gov |

| Bond Lengths (e.g., C=O, C-N, C-O) | Distances between bonded atoms | Within standard ranges for aromatic nitro-hydroxy esters |

The ortho positioning of the hydroxyl and nitro groups on the phenyl ring creates a favorable geometry for the formation of a strong intramolecular hydrogen bond. The analysis of 3-Hydroxy-4-nitrophenyl acetate confirms the presence of an O-H···O hydrogen bond between the phenolic hydrogen and one of the oxygen atoms of the nitro group. nih.gov This interaction forms a stable, non-planar six-membered ring. Such a hydrogen bond is a dominant feature that significantly influences the chemical and physical properties of the molecule by locking the conformation of the hydroxyl group and affecting its acidity.

| Interaction Type | Donor (D) - H | Acceptor (A) | Description |

|---|---|---|---|

| Intramolecular H-Bond | Phenolic O-H | Nitro O | Forms a stable six-membered ring, influencing molecular conformation nih.gov |

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

|---|---|---|---|

| Intermolecular H-Bond | Aromatic C-H | Carbonyl O or Nitro O | Links adjacent molecules to form the crystal lattice nih.gov |

| Dipole-Dipole | Polar groups (e.g., -NO₂, C=O) | Contributes to the overall cohesive energy of the crystal | |

| van der Waals Forces | Entire molecule | Non-specific attractive forces that aid in close packing |

Reactivity Profiles and Derivatization Strategies for Methyl 2 4 Hydroxy 3 Nitrophenyl Acetate

Transformations at the Nitro Group

The nitro group is a strong electron-withdrawing group and a key site for chemical modification. Its reduction can lead to the formation of an amino group, a valuable functional handle for further derivatization, or to intermediate oxidation states like hydroxylamines.

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. Several well-established methods are effective for this purpose.

Catalytic hydrogenation is a widely used method, employing hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for the reduction of aromatic nitro groups. Another common approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). These reactions, known as dissolving metal reductions, offer a reliable alternative to catalytic hydrogenation.

Furthermore, specific reagent systems have been developed for the selective reduction of nitro groups in the presence of other sensitive functionalities, such as esters. A combination of sodium borohydride (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to be a highly chemoselective system for reducing aromatic nitro groups while leaving ester functionalities intact, achieving high yields. thieme-connect.comresearchgate.netthieme-connect.com

| Reagent/System | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂ / Pd/C | Methanol (B129727) or Ethanol solvent, room temperature, atmospheric or elevated pressure | Methyl 2-(3-amino-4-hydroxyphenyl)acetate | Common and efficient method; may also reduce other susceptible groups. |

| Fe / HCl or CH₃COOH | Refluxing in aqueous or alcoholic solution | Methyl 2-(3-amino-4-hydroxyphenyl)acetate | Classic, cost-effective dissolving metal reduction. |

| SnCl₂ / HCl | Concentrated HCl, often with heating | Methyl 2-(3-amino-4-hydroxyphenyl)acetate | Provides mild conditions suitable for many substrates. |

| NaBH₄ / FeCl₂ | Methanol/water solvent, 25-28°C | Methyl 2-(3-amino-4-hydroxyphenyl)acetate | High chemoselectivity; does not reduce the ester group. thieme-connect.comresearchgate.netthieme-connect.com |

Beyond complete reduction to an amine, the nitro group can be selectively reduced to intermediate oxidation states. These partial reductions provide access to different classes of compounds, such as N-arylhydroxylamines and azo compounds. The choice of reducing agent and the careful control of reaction conditions are critical to achieving the desired selectivity.

For instance, the reduction of nitroarenes with reagents like zinc dust in the presence of aqueous ammonium chloride can yield the corresponding N-arylhydroxylamine. Catalytic systems, such as rhodium on carbon with hydrazine, have also been employed for this transformation. If a more forceful reduction with excess zinc metal is used, N,N'-diarylhydrazine can be formed, which may then be oxidized to the corresponding azo compound. It is noteworthy that lithium aluminum hydride (LiAlH₄), a powerful reducing agent, typically reduces aromatic nitro compounds to azo products rather than amines. mdma.ch

| Reagent/System | Typical Conditions | Major Product |

|---|---|---|

| Zn / NH₄Cl(aq) | Aqueous solution, controlled temperature | Methyl 2-(4-hydroxy-3-(hydroxyamino)phenyl)acetate |

| NaBH₄ / Se (catalytic) | Ethanol solvent | Methyl 2-(4-hydroxy-3-(hydroxyamino)phenyl)acetate |

| LiAlH₄ | Anhydrous ether or THF | Azo-derivative |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and slightly acidic, allowing for reactions such as etherification and esterification. Its position on the aromatic ring also makes it susceptible to oxidation.

The hydroxyl group of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be readily converted into an ether or an ester. Etherification is commonly achieved via the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. organic-synthesis.comwikipedia.org This nucleophilic phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the corresponding ether. masterorganicchemistry.com This method is most effective with primary alkyl halides. youtube.com

Esterification of the phenolic hydroxyl can be accomplished by reacting the starting material with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. chemguide.co.uklibretexts.org The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and to catalyze the reaction. This acylation reaction is typically rapid and high-yielding. organic-chemistry.org

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Aryl Ether |

| Esterification | Acyl Chloride (e.g., CH₃COCl) or Anhydride (e.g., (CH₃CO)₂O) / Base (e.g., Pyridine) | Aryl Ester |

Phenols can be oxidized to quinones, and this transformation is possible for this compound. A particularly effective and selective reagent for the oxidation of phenols to quinones is potassium nitrosodisulfonate, commonly known as Fremy's salt. orgsyn.orgsciencemadness.org This stable inorganic radical converts phenols into p-benzoquinones in good yields, a process known as the Teuber reaction. caltech.eduorgsyn.org For the target molecule, oxidation with Fremy's salt would be expected to yield the corresponding ortho-benzoquinone derivative due to the substitution pattern. Milder oxidizing agents are generally preferred over harsher ones like chromic acid to avoid side reactions and degradation of the molecule. libretexts.org

Chemical Modifications of the Ester Moiety

The methyl ester group is susceptible to several key transformations, including hydrolysis, reduction, and transesterification, providing further avenues for derivatization.

One of the most fundamental reactions of the ester is its hydrolysis back to the parent carboxylic acid, which can be catalyzed by either acid or base (saponification). scholaris.ca Base-catalyzed hydrolysis using a reagent like sodium hydroxide (B78521) is typically irreversible and results in the formation of the carboxylate salt, which can be protonated in a separate step to yield 4-hydroxy-3-nitrophenylacetic acid.

The ester can also be reduced to a primary alcohol. While strong reducing agents like LiAlH₄ would also reduce the nitro group, a milder and more selective system can be employed. A sodium borohydride-THF-methanol system has been shown to reduce aromatic methyl esters to their corresponding primary alcohols while leaving nitro groups unaffected. researchgate.net This chemoselectivity is highly valuable for the synthesis of 2-(4-hydroxy-3-nitrophenyl)ethanol.

Transesterification, the conversion of one ester into another, can be achieved by heating the methyl ester in a different alcohol (e.g., ethanol) with an acid or base catalyst. This equilibrium-driven process is often facilitated by using the new alcohol as the solvent to drive the reaction to completion.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH(aq), Heat 2. H₃O⁺ | 4-Hydroxy-3-nitrophenylacetic acid | Cleavage of the ester to the carboxylic acid. |

| Selective Reduction | NaBH₄ / THF-Methanol | 2-(4-Hydroxy-3-nitrophenyl)ethanol | Reduces the ester to a primary alcohol without affecting the nitro group. researchgate.net |

| Transesterification | R'OH / Acid or Base Catalyst, Heat | Alkyl 2-(4-hydroxy-3-nitrophenyl)acetate | Exchanges the methyl group for a different alkyl group (R'). |

Hydrolysis to the Carboxylic Acid (4-Hydroxy-3-nitrophenylacetic acid)

The methyl ester functional group in this compound is susceptible to hydrolysis, yielding the corresponding carboxylic acid, 4-Hydroxy-3-nitrophenylacetic acid. This reaction can be catalyzed by either acid or base.

Under alkaline conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. The reactivity of nitrophenyl esters in alkaline hydrolysis is well-documented, with the electron-withdrawing nitro group enhancing the electrophilicity of the carbonyl carbon, thus facilitating the nucleophilic attack. scholaris.ca Studies on similar p-nitrophenyl esters show that the reaction rates are significantly influenced by the solvent system. scholaris.ca

Acid-catalyzed hydrolysis follows a different pathway. The carbonyl oxygen is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed.

The product of this hydrolysis, 4-Hydroxy-3-nitrophenylacetic acid, is a known compound that can also be synthesized by the nitration of 4-Hydroxyphenylacetic acid using nitric acid in glacial acetic acid. researchgate.netprepchem.com This alternative synthesis confirms the structure of the hydrolysis product.

| Reaction Type | Catalyst/Reagents | General Conditions | Product |

|---|---|---|---|

| Alkaline Hydrolysis | Aqueous NaOH or KOH | Room temperature or gentle heating, followed by acidification. | 4-Hydroxy-3-nitrophenylacetic acid |

| Acid Hydrolysis | Aqueous H₂SO₄ or HCl | Reflux conditions. | 4-Hydroxy-3-nitrophenylacetic acid |

Amidation and Other Ester Derivatives

The methyl ester group of this compound serves as a versatile handle for the synthesis of various derivatives, including amides and other esters.

Amidation: The reaction with primary or secondary amines converts the ester into the corresponding N-substituted amides. This transformation, known as aminolysis, typically requires heating the ester with the amine. The reaction can be slow and is often catalyzed by acids or bases. A more efficient method involves first hydrolyzing the ester to the carboxylic acid, 4-Hydroxy-3-nitrophenylacetic acid, and then coupling it with an amine using standard peptide coupling reagents (e.g., DCC, HBTU) or by converting the carboxylic acid to a more reactive acyl chloride. organic-chemistry.orgnih.gov Nickel-catalyzed methods have also been developed for the direct amidation of unactivated esters with nitroarenes, which could provide a more direct route to certain amide derivatives. nih.gov

Transesterification: This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for another alkyl or aryl group. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For example, refluxing the methyl ester in ethanol with a catalytic amount of sulfuric acid would yield Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate. The general mechanism under acidic conditions involves protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of methanol. masterorganicchemistry.com

| Derivative | Reagents | General Method |

|---|---|---|

| Amides | Primary or Secondary Amines (R'R''NH) | Direct aminolysis (heating) or via the carboxylic acid using coupling agents. |

| Other Esters | Different Alcohol (R'OH) | Acid or base-catalyzed transesterification, typically using the alcohol as solvent. |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is substituted with three groups that influence the outcome of electrophilic aromatic substitution (EAS) reactions. The hydroxyl (-OH) group is a powerful activating group and an ortho-, para-director. The nitro (-NO₂) group is a strong deactivating group and a meta-director. The methyleneacetate (-CH₂COOCH₃) group is weakly deactivating and an ortho-, para-director.

The directing effects of these substituents are additive. The positions on the ring are:

C1: Attached to the -CH₂COOCH₃ group.

C2: Unsubstituted. Ortho to the acetate (B1210297) group, meta to the hydroxyl, and meta to the nitro group.

C3: Attached to the -NO₂ group.

C4: Attached to the -OH group.

C5: Unsubstituted. Ortho to the hydroxyl group and meta to the nitro and acetate groups.

C6: Unsubstituted. Ortho to the acetate group and meta to the hydroxyl group.

The overwhelmingly powerful activating and ortho-directing effect of the hydroxyl group at C4 means that incoming electrophiles will be directed primarily to position C5. Position C3 is already occupied by the nitro group. The deactivating nature of the nitro and acetate groups further disfavors substitution at other positions.

Halogenation Studies

Halogenation of this compound is predicted to occur at the C5 position, which is ortho to the activating hydroxyl group and meta to the deactivating nitro group.

This is strongly supported by the known synthesis of 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), the carboxylic acid analogue. nih.govwikidata.org This compound is synthesized from 4-hydroxyphenylacetic acid via nitration (which adds the -NO₂ group at C3) followed by iodination, which installs the iodine atom at C5. nih.gov This demonstrates that the C5 position is the most reactive site for electrophilic halogenation.

Bromination of similar nitrophenols has been studied extensively. For p-nitrophenol, bromination occurs at the positions ortho to the hydroxyl group. oup.comacs.org Kinetic studies on the bromination of various nitrophenols in aqueous solution confirm that these reactions are generally rapid. researchgate.netrsc.org Based on these precedents, the bromination or chlorination of this compound would be expected to yield the corresponding 5-bromo or 5-chloro derivative.

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Iodination | I₂ / Oxidizing Agent | Methyl 2-(4-hydroxy-3-iodo-5-nitrophenyl)acetate |

| Bromination | Br₂ in Acetic Acid | Methyl 2-(5-bromo-4-hydroxy-3-nitrophenyl)acetate |

| Chlorination | Cl₂ / Lewis Acid | Methyl 2-(5-chloro-4-hydroxy-3-nitrophenyl)acetate |

Further Nitration or Sulfonation

Introducing a second nitro group or a sulfonic acid group onto the ring is challenging due to the presence of the deactivating nitro group already on the ring. However, the powerful activating effect of the hydroxyl group could potentially enable further substitution under harsh conditions.

Nitration: Further nitration would be expected to occur at the C5 position, directed by the hydroxyl group. However, nitration of phenols can be complicated by oxidation, especially under the strong acidic conditions required for nitrating a deactivated ring. quora.com A study on the nitration of p-hydroxyphenylacetic acid showed that it can be nitrated to form 3-nitro-4-hydroxyphenylacetic acid, but forcing conditions might lead to degradation or the introduction of a second nitro group. nih.govresearchgate.net

Sulfonation: Sulfonation of phenols typically occurs at the ortho and para positions. quora.com For this compound, this would again point to substitution at C5. Sulfonation is a reversible process, and sometimes it is used as a strategy to block a position before performing another substitution like nitration. quora.com For instance, phenol is often converted to phenol-2,4-disulfonic acid before nitration to produce picric acid, as this controls the reaction and prevents oxidation. quora.com Sulfonating the target compound would likely require forcing conditions, such as using fuming sulfuric acid (oleum).

Nucleophilic Aromatic Substitution Reactions on the Activated Phenyl Ring

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. wikipedia.org The nitro group on this compound strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. wikipedia.orglibretexts.org

For an SₙAr reaction to proceed readily, two conditions are typically required:

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the reaction center.

The presence of a good leaving group (typically a halide) at the reaction center. libretexts.org

The parent molecule, this compound, does not possess a conventional leaving group. The substituents are -OH, -NO₂, and -CH₂COOCH₃, none of which are readily displaced by common nucleophiles.

However, under certain conditions, the nitro group itself can act as a leaving group in SₙAr reactions, particularly in highly electron-deficient rings. stackexchange.comconsensus.appnih.gov For example, 1,2,4-trinitrobenzene reacts with piperidine to displace one of the nitro groups. consensus.app It is conceivable that under forcing conditions with a potent nucleophile, the nitro group at C3 of this compound could be displaced. The hydroxyl group at C4 is ortho to the nitro group, which would provide the necessary electronic stabilization for the Meisenheimer complex intermediate.

More practically, the halogenated derivatives discussed in section 4.4.1 would be highly susceptible to SₙAr. For example, Methyl 2-(5-chloro-4-hydroxy-3-nitrophenyl)acetate would have a chlorine atom para to one activating nitro group (at C3) and ortho to the activating hydroxyl group (at C4), making it an excellent substrate for nucleophilic displacement of the chloride by nucleophiles such as alkoxides, amines, or thiolates.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Precursor for Complex Organic Molecules

The reactivity of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate allows for its elaboration into a wide array of more complex structures. The presence of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the hydroxyl and ester groups can be readily modified or participate in a variety of chemical transformations.

Synthesis of Novel Phenylacetic Acid Derivatives

This compound serves as a scaffold for the synthesis of a diverse range of novel phenylacetic acid derivatives. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or participate in various coupling reactions. Furthermore, the nitro and hydroxyl groups on the aromatic ring can be chemically altered to introduce new functionalities. For instance, the nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce further diversity. The hydroxyl group can be alkylated or acylated to generate ether or ester derivatives. These transformations allow for the systematic modification of the molecule's physicochemical properties, which is a key strategy in the development of new compounds with desired biological activities.

Building Block for Heterocyclic Compound Synthesis

The functional groups present in this compound make it a promising precursor for the synthesis of various heterocyclic compounds. The ortho-positioning of the hydroxyl and nitro groups on the phenyl ring is a key structural motif that can be exploited in cyclization reactions. For example, reduction of the nitro group to an amine would yield an ortho-aminophenol derivative. This intermediate can then undergo condensation reactions with various electrophiles to form a range of heterocyclic systems, such as benzoxazoles. Additionally, the activated methylene (B1212753) group of the acetate (B1210297) side chain can be utilized in condensation reactions to form fused heterocyclic rings. The versatility of nitroalkenes, which can be conceptually derived from this structure, in the synthesis of three- to six-membered O, N, and S-heterocycles highlights the potential of this compound as a building block in heterocyclic chemistry. rsc.orgresearchgate.netbohrium.com

Design and Synthesis of Bioactive Compounds and Pharmacophores

The structural features of this compound are found in various biologically active molecules, making it an attractive starting point for the design and synthesis of new therapeutic agents. The nitrophenyl group, in particular, is a component of several known pharmacophores.

Incorporation into Potential Anti-tumor Agents

Nitroaromatic compounds have been investigated for their potential as anticancer agents. The nitro group can be bioreduced in hypoxic tumor cells to generate reactive species that are cytotoxic. While direct studies on the anti-tumor activity of this compound are not widely reported, its structural similarity to other nitro-containing compounds that exhibit anti-proliferative effects suggests its potential as a scaffold for the development of new anti-tumor agents. For example, the 4-nitro-3-(trifluoromethyl)anilide scaffold is a key feature in non-steroidal anti-androgens like flutamide, which are used in the treatment of prostate cancer. nih.gov The substitution pattern on this compound could be modified to mimic such structures, potentially leading to compounds with targeted anti-cancer activity.

Development of Compounds with Specific Receptor Interactions

The design of molecules that can selectively interact with biological receptors is a cornerstone of modern drug discovery. The functional groups of this compound, including the hydroxyl group (a hydrogen bond donor and acceptor), the nitro group (a hydrogen bond acceptor), and the ester group (a polar functionality), can all participate in interactions with receptor binding sites. By modifying the core structure of this compound, it is possible to design ligands with tailored affinities for specific receptors. The phenylacetic acid moiety itself is a common structural motif in medicinal chemistry, and its incorporation into more complex molecules can influence their pharmacokinetic and pharmacodynamic properties.

Utilisation as a Hapten in Immunochemical Research

A significant application of the 4-hydroxy-3-nitrophenylacetyl group, derivable from this compound, is its use as a hapten in immunological research. nih.govnih.gov A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. wikipedia.org

The 4-hydroxy-3-nitrophenylacetyl group, commonly referred to as NP (nitrophenyl), is a well-characterized hapten used to study the fundamental principles of the immune response, including antibody production, B-cell and T-cell activation, and immunological memory. nih.govthermofisher.com To be used as a hapten, the methyl ester of this compound is typically hydrolyzed to the free carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid. This carboxylic acid can then be activated and covalently coupled to a carrier protein, such as chicken gamma globulin (CGG) or ovalbumin (OVA), to form a hapten-carrier conjugate. bio-techne.com

These NP-carrier conjugates are then used to immunize animals, leading to the production of antibodies specific for the NP hapten. creative-biolabs.com The characteristics of the anti-NP antibody response, such as antibody affinity and isotype, can be readily studied, providing valuable insights into the mechanisms of humoral immunity. nih.govnih.gov Furthermore, the NP hapten has been instrumental in studying the genetic control of the immune response and the fine specificity of T-cell and B-cell receptors. nih.govnih.govsemanticscholar.org

Conjugation Chemistry for Hapten Presentation

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The 4-hydroxy-3-nitrophenyl)acetyl (NP) group, closely related to this compound, is a classic example of a hapten used in immunological research. tdl.org The process of attaching this hapten to a carrier protein is a key aspect of conjugation chemistry.

Carrier proteins commonly used for this purpose include Keyhole Limpet Hemocyanin (KLH) and Ovalbumin (OVA). nih.govgoogle.com The resulting conjugate, for instance NP-KLH, can then be used to immunize animals to produce antibodies specific to the NP hapten. nih.govgoogle.com This technique is fundamental for studying the mechanisms of antibody production and affinity maturation. The specificity of the antibody response to the NP hapten has been extensively studied, contributing significantly to our understanding of the immune system. researchgate.net

Development of Immunoassays and Probes

The specific binding between the NP hapten and its corresponding antibodies forms the basis for the development of various immunoassays and immunological probes. Antibodies that recognize the 4-hydroxy-3-nitrophenyl acetyl group are commercially available and utilized in a range of research applications, including Western Blot, Flow Cytometry, and other functional assays. tdl.orgnih.govmdpi.com

These assays are instrumental in detecting and quantifying molecules of interest that have been labeled with the NP hapten. The high affinity and specificity of the anti-NP antibodies allow for sensitive and reliable detection. This hapten-antibody system serves as a versatile tool for researchers to track and visualize biological processes, making the NP group a valuable component in the design of molecular probes for cellular and in vivo imaging.

Applications in Material Science and Polymer Chemistry

While the immunological applications of the (4-hydroxy-3-nitrophenyl)acetyl moiety are well-established, its utility in material science and polymer chemistry is less explored but holds theoretical potential based on its chemical structure.

Monomer for Functional Polymer Synthesis

In principle, this compound possesses functional groups that could allow it to act as a monomer in the synthesis of functional polymers. The phenolic hydroxyl group and the nitro group can be sites for various polymerization reactions. For instance, phenols are known precursors for the synthesis of various polymers, including phenolic resins. wikipedia.org

The presence of the nitro group, while sometimes acting as an inhibitor in radical polymerizations, can also be a site for chemical modification to introduce other functionalities into a polymer chain. researchgate.net Furthermore, the ester group could potentially be involved in transesterification polymerization reactions. While direct polymerization of this compound is not widely documented, its structure suggests it could be a candidate for creating polymers with specific functionalities, such as antioxidant properties due to the phenolic group. nih.gov

Building Block for Optoelectronic Materials (Hypothetical, based on nitroaromatic utility)

The field of optoelectronics often utilizes organic molecules with specific electronic properties. Nitroaromatic compounds are known to be electron-accepting due to the electron-withdrawing nature of the nitro group. mdpi.com This characteristic is a key feature in the design of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Mechanistic Investigations and Kinetic Studies of Reactions Involving Methyl 2 4 Hydroxy 3 Nitrophenyl Acetate

Reaction Mechanism Elucidation for Key Synthetic Transformations

The synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate typically involves two principal transformations: the nitration of a phenylacetate (B1230308) precursor and the esterification of the resulting carboxylic acid. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and yield.

Nitration of 4-Hydroxyphenylacetic Acid: The primary synthetic route involves the electrophilic aromatic substitution (nitration) of 4-hydroxyphenylacetic acid. The reaction is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid, or by using nitric acid in acetic acid. prepchem.com The mechanism proceeds as follows:

Formation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich aromatic ring of 4-hydroxyphenylacetic acid attacks the nitronium ion. The hydroxyl (-OH) and the acetic acid (-CH₂COOH) groups are ortho-, para-directing. Since the para position is blocked, the nitration occurs at one of the ortho positions. The strong activating and ortho-directing effect of the hydroxyl group directs the incoming nitro group to the position adjacent to it (C3).

Formation of the Sigma Complex: The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation and Aromatization: A base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the product, 4-hydroxy-3-nitrophenylacetic acid. prepchem.com

Fischer Esterification: The subsequent conversion of 4-hydroxy-3-nitrophenylacetic acid to its methyl ester is commonly achieved through Fischer esterification. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or methanol) to yield the final product, this compound, and regenerate the acid catalyst.

Kinetic Analysis of Esterification and Hydrolysis Processes

Kinetic studies provide quantitative insight into the rates and factors influencing the formation (esterification) and cleavage (hydrolysis) of this compound.

Esterification Kinetics: The kinetics of acid-catalyzed esterification are well-documented. The reaction rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the catalyst. jptcp.com For the esterification of a substituted phenylacetic acid with methanol, the rate law can often be described by a second-order model. jptcp.com

Key factors influencing the rate of esterification include:

Temperature: Increasing the reaction temperature generally increases the rate constant, as esterification is typically an endothermic process. rdd.edu.iqresearchgate.net

Catalyst Concentration: The reaction rate is directly proportional to the concentration of the acid catalyst.

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol (methanol), can shift the equilibrium towards the product side and increase the conversion of the limiting reactant (the carboxylic acid). rdd.edu.iq

Steric Hindrance: The structure of the carboxylic acid and alcohol can affect the rate. While the substituents on the phenyl ring in 4-hydroxy-3-nitrophenylacetic acid are not directly adjacent to the reaction center, they can exert electronic effects.

Hydrolysis Kinetics: The hydrolysis of esters, particularly nitrophenyl esters, has been extensively studied, often using p-nitrophenyl acetate (B1210297) (PNPA) as a model substrate due to the chromophoric nature of the p-nitrophenolate product, which allows for easy spectrophotometric monitoring. cdnsciencepub.comcam.ac.uksemanticscholar.org The hydrolysis of this compound can occur under both acidic and alkaline conditions.

Alkaline hydrolysis, in particular, follows a well-established stepwise mechanism:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate. This step is often the rate-determining step of the reaction. scholaris.ca

Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the expulsion of the leaving group (the methoxide (B1231860) ion, in the case of the methyl ester, or the phenoxide ion in PNPA hydrolysis).

Proton Transfer: A rapid proton transfer step neutralizes the products.

Studies on the alkaline hydrolysis of the similar compound p-nitrophenyl acetate in various solvent systems, such as DMSO-H₂O mixtures, have shown that the second-order rate constant (kₙ) increases dramatically with increasing concentrations of the organic co-solvent. scholaris.ca This is attributed to the destabilization of the hydroxide ion in the ground state and the stabilization of the polar transition state in the mixed solvent. scholaris.ca

| Medium | Temperature (°C) | Second-Order Rate Constant (kₙ, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| H₂O | 25.0 | 11.6 | scholaris.ca |

| 80 mol % DMSO in H₂O | 25.0 | 32,800 | scholaris.ca |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focusing on derivatives of this compound are not extensively reported in the surveyed literature, the principles of QSAR can be applied to understand how structural modifications might influence its potential biological activities.

A hypothetical QSAR study on derivatives of this compound would involve synthesizing a series of analogues and evaluating their biological activity (e.g., anti-inflammatory or antimicrobial activity). The structural variations could include modifications at several positions:

The phenolic hydroxyl group: Converting it to an ether or an ester.

The nitro group: Changing its position or replacing it with other electron-withdrawing or electron-donating groups (e.g., -CN, -Cl, -OCH₃).

The ester group: Varying the alcohol component (e.g., ethyl, propyl esters).

The aromatic ring: Introducing additional substituents.

For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties:

Electronic Descriptors: Such as Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents, and Mulliken charges on specific atoms. semanticscholar.org

Steric Descriptors: Like Taft steric parameters (Es) or Kier shape indices (κ), which quantify the size and shape of the molecule or its substituents. researchgate.net

Hydrophobic Descriptors: Commonly the partition coefficient (log P), which measures the compound's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Once the biological activity data and molecular descriptors are obtained, multiple linear regression or other statistical methods are used to build a mathematical model. A typical QSAR equation might look like:

log(1/C) = a(log P) - b(σ) + c(Es) + d

where C is the concentration required for a specific biological effect, and a, b, c, and d are constants derived from the regression analysis. Such a model can predict the activity of new, unsynthesized derivatives and provide insight into the structural features that are important for the desired biological activity. researchgate.net

| Substituent (X) | Biological Activity (log(1/C)) | Hydrophobicity (log P) | Electronic Parameter (σ) | Steric Parameter (Es) |

|---|---|---|---|---|

| -NO₂ | 5.2 | 1.85 | 0.78 | -2.52 |

| -Cl | 4.8 | 2.15 | 0.23 | -0.97 |

| -CH₃ | 4.1 | 2.40 | -0.17 | -1.24 |

| -OCH₃ | 4.5 | 1.90 | -0.27 | -0.55 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. numberanalytics.com Methods like Density Functional Theory (DFT) can be used to model the reaction pathways for the hydrolysis and esterification of this compound, elucidating the structures of intermediates and transition states. ethz.chbyu.edu

Modeling Hydrolysis: Computational studies on the alkaline hydrolysis of the related p-nitrophenyl acetate have provided significant insights. DFT calculations have been employed to map the potential energy surface of the reaction. acs.orgresearchgate.net These studies investigate whether the reaction proceeds through a concerted mechanism (where bond breaking and forming occur simultaneously) or a stepwise mechanism involving a stable tetrahedral intermediate. acs.org

Key findings from these computational models include:

Transition State Structure: The calculations can determine the precise geometry of the transition state. For ester hydrolysis, the transition state often resembles the tetrahedral intermediate. nih.gov

Activation Energy: The energy barrier for the reaction (activation energy) can be calculated, which is directly related to the reaction rate. This allows for a theoretical prediction of kinetic parameters. numberanalytics.com

Role of Solvent: Computational models have highlighted the indispensable role of solvent molecules. Explicitly including water molecules in the calculations has shown that they can stabilize the transition state through hydrogen bonding and participate in proton transfer, significantly lowering the activation barrier. acs.orgresearchgate.net Without the inclusion of a solvent cage, calculated energy barriers can be unrealistically low. researchgate.net

| Computational Method | Information Obtained | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries of reactants, products, intermediates, and transition states. | Reveals the stepwise vs. concerted nature of the reaction mechanism. | acs.orgresearchgate.net |

| Transition State Theory (TST) | Calculation of reaction rate constants from the potential energy surface. | Provides a theoretical basis for experimentally observed reaction kinetics. | byu.edu |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of atomic motion during the reaction. | Elucidates the dynamic role of solvent molecules in the reaction pathway. | ethz.ch |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., enzymes). | Allows for the study of enzymatic catalysis by treating the active site with high-level quantum mechanics. | nih.gov |

Biological and Biochemical Research Implications of Methyl 2 4 Hydroxy 3 Nitrophenyl Acetate and Its Derivatives

Investigation of its Role as a Metabolite and its Biological Significance

The biological relevance of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is primarily understood through its de-esterified form, 4-hydroxy-3-nitrophenylacetic acid (NHPA), also known as 3-nitro-4-hydroxyphenylacetic acid. Research has centered on NHPA as a potential biomarker for nitrative stress, a condition associated with various pathologies.

Reactive nitrogen species, such as peroxynitrite, can induce the nitration of tyrosine residues in proteins to form nitrotyrosine. nih.gov The presence of nitrotyrosine is considered a key indicator of nitrative damage. It was initially believed that the metabolism of nitrotyrosine was the primary source of urinary NHPA, making NHPA a convenient, time-integrated index of in vivo nitrotyrosine formation. nih.govnih.gov

However, detailed metabolic studies have revealed a more complex origin for NHPA. Research has demonstrated that NHPA can be formed through two distinct pathways:

The metabolism of free nitrotyrosine.

The direct nitration of para-hydroxyphenylacetic acid (PHPA), a circulating metabolite of tyrosine. nih.govnih.gov

Studies involving the administration of labeled compounds have been crucial in elucidating the relative contributions of these pathways. It was discovered that the plasma concentration of PHPA is approximately 400-fold higher than that of free nitrotyrosine. nih.govhmdb.ca Consequently, the direct nitration of the abundant, endogenous PHPA is the predominant route for NHPA formation, accounting for the majority of NHPA excreted in the urine. nih.govnih.gov This finding is critical for the accurate interpretation of urinary NHPA levels as a biomarker.

| Administered Compound | Primary Route of Formation | Urinary Recovery as NHPA | Key Finding |

|---|---|---|---|

| Nitrotyrosine | Metabolism of Nitrotyrosine | 4.3 ± 0.2% of injected dose | Demonstrates that nitrotyrosine is a source of NHPA. nih.gov |

| Deuterium-labelled PHPA | Direct Nitration of PHPA | ~0.23% of infused dose | Despite the lower conversion percentage, the high circulating levels of endogenous PHPA make this the major pathway for NHPA formation. nih.govnih.gov |

In a biological context, this compound would be subject to enzymatic biotransformation. The methyl ester group makes the compound a substrate for esterase enzymes. These ubiquitous hydrolase enzymes catalyze the cleavage of the ester bond, converting this compound into its corresponding carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid (NHPA), and methanol (B129727). This hydrolysis is a fundamental metabolic pathway for many ester-containing xenobiotics and prodrugs.

In Vitro and In Silico Studies of Biological Interactions (e.g., protein binding, enzyme inhibition)

The core structure of (4-hydroxy-3-nitrophenyl)acetate and its derivatives has been utilized extensively in immunological and pharmacological research to study molecular interactions.

Protein Binding: The hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) is a classic model antigen used in immunology to study the principles of antibody affinity maturation. researchgate.net By immunizing animals with NP conjugated to carrier proteins, researchers can generate a range of monoclonal antibodies. These antibodies, which represent different stages of the immune response, are then used to investigate the structural and thermodynamic basis of antigen-antibody recognition. Such studies have provided deep insights into how the immune system evolves antibodies with progressively higher affinity for their target. researchgate.net

In Silico and In Vitro Enzyme Inhibition: The nitrophenyl moiety is a common feature in various compounds designed and screened for enzyme inhibitory activity. Although studies may not focus specifically on this compound, research on its derivatives provides valuable insights into its potential biological interactions. Molecular docking and in vitro assays are common tools in this exploration. For instance, derivatives of kojic acid containing a nitro group have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov In silico studies help predict how these molecules bind to the active site of enzymes, guiding the synthesis of more potent and selective inhibitors. juniperpublishers.commdpi.com

| Compound Class | Target Enzyme/Protein | Research Approach | Key Finding |

|---|---|---|---|

| (4-hydroxy-3-nitrophenyl)acetyl (NP) Hapten | Anti-NP Antibodies | In vitro binding kinetics and thermodynamics, X-ray crystallography | Used as a model to understand antibody affinity maturation and the structural basis of antigen recognition. researchgate.net |

| Kojic Acid Derivatives with NO2 group | Tyrosinase | In silico molecular docking and in vitro enzyme activity assays | The nitro group can interact with copper ions in the enzyme's active site, contributing to inhibitory activity. nih.gov |

| p-Nitrophenyl Hydrazones | COX-2, 5-LOX, H+/K+ ATPase | In silico molecular docking | Identified potential multi-target inhibitors for inflammation. d-nb.info |